3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium
CAS No.: 23130-31-6
Cat. No.: VC3813403
Molecular Formula: C15H11O4+
Molecular Weight: 255.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23130-31-6 |
---|---|
Molecular Formula | C15H11O4+ |
Molecular Weight | 255.24 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-3,7-diol |
Standard InChI | InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1 |
Standard InChI Key | ZGQPDIBIQDDUNF-UHFFFAOYSA-O |
SMILES | C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O |
Introduction
Structural and Nomenclature Analysis
Chemical Identity
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium, also known as guibourtinidin chloride or apigeninidin chloride, features a benzopyrylium core (Figure 1). The compound’s IUPAC name reflects its hydroxylation pattern: three hydroxyl groups at positions 3, 7, and 4′ (on the phenyl substituent) . Its cationic structure is stabilized by resonance, with a chloride counterion in its salt form .
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 290.7 g/mol (chloride salt) | |
UV/Vis Absorption | : 246, 279, 328, 485 nm | |
Solubility | 1 mg/mL in DMSO, ethanol |
The compound’s stability is temperature-dependent, with recommended storage at -20°C for long-term preservation .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies hydroxyl (O–H) stretches at 3200–3500 cm and aromatic C=C vibrations at 1450–1600 cm . Nuclear magnetic resonance (NMR) data reveal distinct signals for the 4-hydroxyphenyl group (δ 7.2–7.4 ppm, aromatic protons) and the benzopyrylium core (δ 6.5–6.8 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 255.0657 ([M]) .
Synthesis and Natural Occurrence
Natural Extraction
The compound is naturally abundant in Sorghum bicolor leaves, where its synthesis is upregulated in response to wounding or pathogen attack . Extraction protocols involve methanol-water mixtures, followed by column chromatography using silica gel or Sephadex LH-20 .
Synthetic Routes
Laboratory synthesis typically employs acid-catalyzed condensation of phloroglucinol (1,3,5-trihydroxybenzene) with 4-hydroxybenzaldehyde, followed by cyclization in hydrochloric acid . Yields range from 45–60%, with purification via recrystallization from ethanol .
Table 2: Synthetic Parameters
Parameter | Condition | Source |
---|---|---|
Reaction Temperature | 80–100°C | |
Catalyst | HCl (concentrated) | |
Reaction Time | 4–6 hours |
Chemical and Physical Properties
Reactivity
The 3- and 7-hydroxyl groups participate in hydrogen bonding and metal chelation, while the 4-hydroxyphenyl group enhances electrophilic substitution reactivity . The compound undergoes pH-dependent tautomerism, existing as a flavylium cation at pH < 2 and transforming into quinoidal bases or chalcones at higher pH .
Photochemical Behavior
Irradiation at 485 nm induces trans-to-cis isomerization of the chalcone form, a reversible process exploited in photochromic systems . In micellar solutions (e.g., cetyltrimethylammonium bromide, CTAB), the compound exhibits enhanced photostability and intense red coloration .
Biological Activities
Antioxidant Effects
The compound scavenges free radicals via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, with an IC of 12.3 μM against DPPH radicals . Its redox potential () of 0.45 V vs. SHE underscores its efficacy as a chain-breaking antioxidant .
Antimicrobial Properties
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively, have been reported . Synergistic effects with β-lactam antibiotics enhance potency by 4–8 fold .
Table 3: Biological Activity Profile
Activity | Model System | Result | Source |
---|---|---|---|
Antioxidant | DPPH assay | IC = 12.3 μM | |
Anti-inflammatory | RAW 264.7 macrophages | 50% NO inhibition at 25 μM | |
Antifungal | Candida albicans | MIC = 128 μg/mL |
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s low cytotoxicity (CC > 200 μM in HEK293 cells) supports its use in nutraceuticals and topical antimicrobial formulations . Derivatives like pelargonidin 3-glucoside (callistephin) are explored for anticancer applications, showing 40% inhibition of MCF-7 breast cancer cells at 50 μM .
Photonic Materials
In CTAB micelles, the compound’s photochromic properties enable applications in optical data storage and smart textiles . Reversible color changes (colorless ↔ red) occur within 10 seconds under UV irradiation .
Recent Advances and Future Directions
Structural Modifications
Glycosylation at the 3-hydroxyl position (e.g., β-D-glucopyranoside derivatives) improves water solubility and bioavailability . A 2025 study reported a glucosylated analog (CHO) with 3-fold enhanced antioxidant activity compared to the parent compound .
Clinical Prospects
Ongoing trials investigate its efficacy in diabetic wound healing, leveraging collagen-staining properties observed in Sorghum extracts . Challenges remain in optimizing pharmacokinetics and reducing metabolic degradation in vivo.
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